2-Bromo-6-methylbenzonitrile
Overview
Description
2-Bromo-6-methylbenzonitrile is an organic compound with the molecular formula C8H6BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the sixth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 6-methylbenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and solvents like acetone or water.
Major Products:
Substitution: Biaryl compounds, amines, thiols, ethers.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-Bromo-6-methylbenzonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with anticancer, antibacterial, and antifungal properties.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties for industrial applications.
Biological Research: It is used as a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylbenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In biological research, its mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
2-Bromobenzonitrile: Similar structure but lacks the methyl group at the sixth position.
6-Methylbenzonitrile: Similar structure but lacks the bromine atom at the second position.
2-Bromo-4-methylbenzonitrile: Similar structure but the methyl group is at the fourth position instead of the sixth.
Uniqueness: 2-Bromo-6-methylbenzonitrile is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it valuable in the synthesis of specific organic compounds and materials .
Properties
IUPAC Name |
2-bromo-6-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQBTIZIDSFIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604779 | |
Record name | 2-Bromo-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-78-6 | |
Record name | 2-Bromo-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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